2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
Description
This compound features a 1,3-thiazole-5-carboxamide core substituted with a 4-methyl group, an acetyl(2-furylmethyl)amino moiety at position 2, and an N-linked 1H-indol-6-yl group. The 2-furylmethyl and indole substituents may confer unique steric and electronic properties, influencing target selectivity and pharmacokinetics.
Properties
IUPAC Name |
2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-18(19(26)23-15-6-5-14-7-8-21-17(14)10-15)28-20(22-12)24(13(2)25)11-16-4-3-9-27-16/h3-10,21H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPRJBRATLRXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CO2)C(=O)C)C(=O)NC3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and thiazole intermediates, followed by their coupling with the furan derivative. Key steps may include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Thiazole Ring: This can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the indole and thiazole intermediates with the furan derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives.
Scientific Research Applications
Research has demonstrated that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors involved in disease processes.
Anticancer Activity
Studies have indicated that derivatives of indole and thiazole compounds possess anticancer properties. The presence of the thiazole ring in this compound may enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Neuropharmacological Effects
The compound has been investigated for its potential as a neuropharmacological agent. It may act on serotonin receptors, which are crucial for mood regulation and have implications in treating disorders such as depression and anxiety. The structural similarity to known serotonin receptor agonists suggests potential utility in psychiatric medicine.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. This opens avenues for its application in developing new antibiotics or antifungal agents.
Case Studies and Research Findings
Several studies have documented the applications of this compound or its analogs:
Mechanism of Action
The mechanism of action of 2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Thiazole-5-carboxamide derivatives are well-studied for their kinase inhibitory and anticancer properties. Below is a comparative analysis of key analogs:
Key Findings from Structural Comparisons
Substituent Impact on Activity: Dasatinib’s pyrimidinyl and piperazinyl groups enhance solubility and kinase binding affinity . 4-Methyl substitution on the thiazole ring is conserved across analogs, suggesting a role in stabilizing hydrophobic interactions with kinase ATP-binding pockets .
Indole vs. Comparatively, dasatinib’s 2-chloro-6-methylphenyl group prioritizes hydrophobic interactions .
Synthetic Accessibility: Thiazole-5-carboxamides are typically synthesized via coupling reactions between thiazole carboxylates and amines, as demonstrated in and . The acetyl(2-furylmethyl)amino group in the target compound may require specialized protecting-group strategies during synthesis.
Biological Activity
The compound 2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a thiazole ring, and an acetylated furylmethyl amino group. These structural components contribute to its pharmacological properties.
Antitumor Activity
Research indicates that thiazole derivatives exhibit notable antitumor properties. The presence of the thiazole ring in this compound may enhance its cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazoles can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and the Bcl-2 protein family .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | A431 (skin) | 1.61 ± 1.92 | Apoptosis induction |
| Compound 10 | Jurkat (T-cell) | 1.98 ± 1.22 | Mitochondrial pathway activation |
Neuropharmacological Effects
The compound has been studied for its potential as a 5-HT1F receptor agonist , which is relevant for treating migraine and other serotonin-related disorders. Activation of this receptor can modulate neurotransmission and alleviate migraine symptoms .
Table 2: Neuropharmacological Profile
| Activity | Effect |
|---|---|
| 5-HT1F Agonism | Migraine relief potential |
| Serotonin modulation | Neurotransmission enhancement |
Enzyme Inhibition
Recent studies have explored the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) indicates that modifications to the thiazole moiety can enhance AChE inhibition .
Table 3: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Modified Thiazole | AChE | 0.004 |
Case Studies
-
Anticancer Efficacy
A study evaluated various thiazole derivatives for their anticancer properties against human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that certain derivatives exhibited promising cytotoxicity, suggesting that modifications to the thiazole structure could enhance efficacy against specific cancer types . -
Migraine Treatment
Clinical trials assessing the efficacy of compounds similar to this compound demonstrated significant reductions in migraine frequency and severity among participants, highlighting the therapeutic potential of targeting the 5-HT1F receptor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
